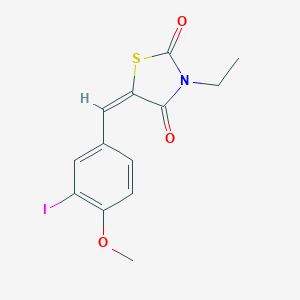![molecular formula C16H13FN2O3 B424707 3-(2-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B424707.png)
3-(2-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-fluorophenyl)methyl]-5-[(5-methyl-2-furanyl)methylidene]imidazolidine-2,4-dione is an imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has identified certain analogs of imidazolidinediones, which share structural similarities with 3-(2-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione, as potential anticancer agents. A study by Penthala et al. (2011) synthesized and evaluated a series of substituted imidazolidinediones for their in vitro cytotoxicity against various human tumor cell lines, finding significant growth inhibition and cytotoxicity in specific cancer cells, such as melanoma and ovarian cancer cells (Penthala, Reddy, & Crooks, 2011).
Role in Synthesis of HIV-Integrase Inhibitor
The compound has been identified as a key intermediate in the synthesis of certain antiviral drugs. Izumi et al. (2007) reported a practical one-step synthesis of a closely related compound, 5-(4-fluorobenzyl)-2-furyl methyl ketone, which is a key intermediate in the synthesis of the HIV-Integrase inhibitor S-1360 (Izumi, Kabaki, Uenaka, & Shimizu, 2007).
Structural Analysis
Studies have also focused on the structural analysis of similar compounds. Simone et al. (1995) analyzed the crystal structure of a compound structurally similar to this compound, providing insights into its molecular interactions and stability (Simone et al., 1995).
Applications in Organic Synthesis
Furthermore, derivatives of imidazolidinediones have been utilized in organic synthesis. Sankhavasi et al. (1992) reported a noncatalyzed conjugate addition reaction of alkylaluminum compounds to imidazolidinedione derivatives, which is a significant reaction in organic synthesis (Sankhavasi, Kishikawa, Kohmoto, Yamamoto, & Yamada, 1992).
Biomass Transformation in Chemical Engineering
Arias et al. (2016) explored the use of similar compounds in biomass transformation, indicating potential applications in sustainable chemistry and engineering (Arias, Climent, Corma, & Iborra, 2016).
Propiedades
Fórmula molecular |
C16H13FN2O3 |
|---|---|
Peso molecular |
300.28g/mol |
Nombre IUPAC |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H13FN2O3/c1-10-6-7-12(22-10)8-14-15(20)19(16(21)18-14)9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,21)/b14-8+ |
Clave InChI |
YBPHTKMACUYNBI-RIYZIHGNSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
SMILES canónico |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-methyl-4-(4-morpholinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(2-methylphenyl)acetamide](/img/structure/B424625.png)
![methyl 2-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B424630.png)
![(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424632.png)
![3-(9-(3-chloro-4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B424633.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B424634.png)
![methyl 2-[(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B424635.png)
![(5E)-3-(2-fluorobenzyl)-5-[3-iodo-5-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B424636.png)


![(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B424643.png)
![3-Ethyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B424644.png)
![3-{3,3,6,6-tetramethyl-1,8-dioxo-9-[2-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B424645.png)
![(5Z)-2-anilino-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B424646.png)
![methyl 2-[(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B424647.png)